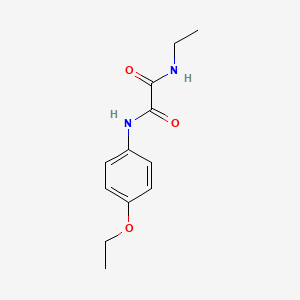![molecular formula C22H23N3O3S2 B4943050 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide, commonly known as MPB-PEA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers looking to explore its potential applications.
Mechanism of Action
MPB-PEA works by binding to and inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting the activity of MAO-B, MPB-PEA increases the levels of these neurotransmitters in the brain, which can lead to improved cognitive function and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MPB-PEA has various biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can lead to improved cognitive function. It has also been shown to have anti-tumor properties, as it can induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPB-PEA is its potential use in the treatment of neurological disorders and cancer. It has also been shown to have low toxicity levels, making it a safe choice for use in scientific research. However, one of the limitations of MPB-PEA is its relatively high cost, which can make it difficult to use in large-scale studies.
Future Directions
There are several future directions for the use of MPB-PEA in scientific research. One potential area of research is its use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another potential area of research is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore the potential side effects of MPB-PEA and its long-term safety.
Synthesis Methods
MPB-PEA can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process involves the reaction of 4-bromomethyl-N-(2-pyridinylthio)benzamide with phenylmagnesium bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with 2-(2-pyridinylthio)ethylamine to yield MPB-PEA.
Scientific Research Applications
MPB-PEA has been extensively studied for its potential use in scientific research. It has been shown to have various applications in the field of neuroscience, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-30(27,28)25(20-7-3-2-4-8-20)17-18-10-12-19(13-11-18)22(26)24-15-16-29-21-9-5-6-14-23-21/h2-14H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFXOXQFIFGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methanesulfonyl-phenyl-amino)-methyl]-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)
![N-cyclopropyl-3-{1-[(2-oxo-1-piperidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4942977.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)
![2-{[benzyl(ethyl)amino]methyl}-4-bromophenol](/img/structure/B4942988.png)
![N-[4-(3,4-dichlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B4942997.png)
![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)


![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)